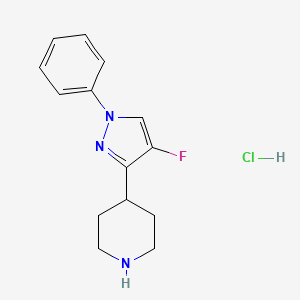

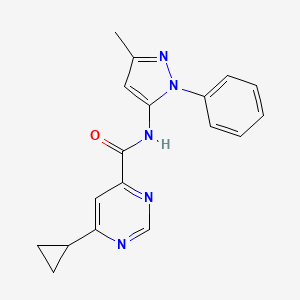

4-(4-Fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(4-Fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride” is a chemical compound. Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . There have been several reviews concerning specific methods of piperidine synthesis .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It consists of six-membered rings that further comprise five methylene groups (-CH2-) and one amine group (-NH-) .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications

Sigma Ligands with Subnanomolar Affinity

A study by Perregaard et al. (1995) synthesized a series of compounds, including ones with a 4-fluorophenyl substituent, showing high affinity for sigma 1 and sigma 2 binding sites, serotonin 5-HT1A and 5-HT2A, dopamine D2, and adrenergic alpha 1 receptors. The introduction of a 4-fluorophenyl substituent at the indole nitrogen atom produced very selective sigma 2 ligands with subnanomolar affinity for the sigma 2 binding site. This highlights the compound's potential for developing selective ligands for neurological research and therapeutic applications (Perregaard, Moltzen, Meier, & Sanchez, 1995).

PET Radiotracer for Studying CB1 Cannabinoid Receptors

Katoch-Rouse and Horti (2003) demonstrated the feasibility of nucleophilic displacement in the 4-bromopyrazole ring with [18F]fluoride, leading to the synthesis of radiolabeled compounds. This includes a potential PET radiotracer for studying CB1 cannabinoid receptors in the brain, showcasing the compound's importance in neuroimaging and the study of cannabinoid systems (Katoch-Rouse & Horti, 2003).

Aurora Kinase Inhibitor

A compound described as an Aurora kinase inhibitor by ロバート ヘンリー,ジェームズ (2006) suggests the potential use of related compounds in cancer treatment. This underscores the importance of such compounds in developing novel therapies for cancer, emphasizing their role in inhibiting key proteins involved in cell division and proliferation (ロバート ヘンリー,ジェームズ, 2006).

Fe-Catalyzed Synthesis and Medicinal Applications

Shakhmaev, Sunagatullina, and Zorin (2016) discussed the Fe-catalyzed synthesis of flunarizine and its isomers, highlighting the compound's significance in medicinal chemistry, particularly in the synthesis of drugs used to treat migraines, dizziness, and epilepsy. This illustrates the compound's utility in facilitating the production of clinically important medications (Shakhmaev, Sunagatullina, & Zorin, 2016).

Mechanism of Action

While specific information on the mechanism of action of “4-(4-Fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride” is not available, piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs . Several crucial signaling pathways essential for the establishment of cancers are regulated by these phytochemicals .

Safety and Hazards

Future Directions

While specific future directions for “4-(4-Fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride” are not available, piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests a wide range of potential future applications for this compound.

Properties

IUPAC Name |

4-(4-fluoro-1-phenylpyrazol-3-yl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3.ClH/c15-13-10-18(12-4-2-1-3-5-12)17-14(13)11-6-8-16-9-7-11;/h1-5,10-11,16H,6-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTVAGGADGBMGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NN(C=C2F)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965379.png)

![2-chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2965383.png)

![4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1,3-thiazole](/img/structure/B2965388.png)

![7-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B2965393.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide](/img/structure/B2965394.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B2965395.png)

![3-Benzamidobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2965397.png)

![7-[(E)-But-2-enyl]-1-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2965399.png)

![N-(3,5-dimethoxyphenyl)-2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide](/img/structure/B2965400.png)